molecular formula C12H14N2OS B4812204 5-(4-Propoxyphenyl)thiazol-2-amine

5-(4-Propoxyphenyl)thiazol-2-amine

Cat. No.: B4812204
M. Wt: 234.32 g/mol
InChI Key: GVMLVISBGISTOX-UHFFFAOYSA-N
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Description

5-(4-Propoxyphenyl)thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a core structural motif in the development of novel therapeutics. Its structure, featuring a thiazole amine linked to a propoxyphenyl group, is frequently explored as a key scaffold in structure-activity relationship (SAR) studies. Research on closely related (4-alkoxyphenyl)thiazol-2-amine analogs has identified potential value in neuroscience, specifically in the targeting of the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is highly expressed in the brain's striatum and is a potential therapeutic target for disorders such as Parkinson's disease, schizophrenia, anxiety, and drug addiction . Furthermore, 2-aminothiazole derivatives have been investigated for their utility as antitumor agents, indicating the broader applicability of this chemical class in oncology research . The propoxy side chain is a common feature optimized in these studies to fine-tune the lipophilicity and potency of lead compounds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-propoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-7-15-10-5-3-9(4-6-10)11-8-14-12(13)16-11/h3-6,8H,2,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMLVISBGISTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Propoxyphenyl)thiazol-2-amine typically involves the reaction of 4-propoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for thiazole derivatives, including 5-(4-Propoxyphenyl)thiazol-2-amine, often involve multi-step synthesis processes. These methods may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Propoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

5-(4-Propoxyphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.

    Industry: It is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-(4-Propoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase II, leading to DNA damage and cell death in cancer cells . The aromaticity of the thiazole ring allows it to participate in various biochemical interactions, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thiazole derivatives vary significantly based on substituents attached to the phenyl ring and the thiazole core. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
5-(4-Propoxyphenyl)thiazol-2-amine 4-propoxy phenyl C₁₂H₁₄N₂OS 234.32 High lipophilicity, electron-donating group Inferred
5-(4-Phenoxyphenyl)thiazol-2-amine 4-phenoxy phenyl C₁₅H₁₂N₂OS 268.33 Increased aromaticity, moderate solubility
5-(4-Fluorophenyl)thiazol-2-amine 4-fluoro phenyl C₉H₇FN₂S 194.23 Enhanced metabolic stability, electron-withdrawing group
4-(4′-Nitrophenyl)thiazol-2-amine 4-nitro phenyl C₉H₇N₃O₂S 221.24 Electron-withdrawing, potential mutagenicity
5-(Pyridin-4-yl)thiazol-2-amine 4-pyridinyl C₈H₇N₃S 177.23 Basic heterocycle, improved target binding
Key Observations:
  • Electron-Donating vs. This contrasts with electron-withdrawing groups like nitro (in 4-nitrophenyl) or fluoro (in 4-fluorophenyl), which reduce electron density and may alter reactivity or binding affinity .
  • Biological Activity: Thiazoles with aromatic substituents (e.g., phenoxy, pyridinyl) often exhibit enhanced antimicrobial or enzyme-inhibitory activities.

Physicochemical Properties

  • Solubility: Propoxy-substituted thiazoles are typically less water-soluble than their hydroxyl or amino-substituted counterparts due to increased hydrophobicity. For instance, 5-(4-fluorophenyl)thiazol-2-amine has a boiling point of 359.1°C , whereas propoxy analogs may require organic solvents for dissolution.
  • Thermal Stability : Melting points (m.p.) vary with substituents. For example, 4-(4′-nitrophenyl)thiazol-2-amine has a high m.p. (>200°C) due to strong intermolecular interactions from the nitro group , while propoxy-substituted analogs may exhibit lower m.p. values (~150–180°C, inferred).

Q & A

Q. What are the established synthetic routes for 5-(4-Propoxyphenyl)thiazol-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as cyclization of precursors like 4-propoxyaniline with brominated thiazole intermediates under basic conditions. For example, a common method involves heating 4-propoxyaniline with 2-bromo-4-propoxyphenylthiazole in dimethylformamide (DMF) using potassium carbonate as a base . Reaction optimization studies suggest that solvent choice (e.g., DMF vs. acetonitrile) and temperature (80–100°C) significantly affect yield, with DMF improving cyclization efficiency due to its high polarity . Post-synthesis purification via column chromatography (30% EtOAc/hexanes) achieves >95% purity, as confirmed by NMR .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-(4-Propoxyphenyl)thiazol-2-amine?

Key methods include:

  • 1H/13C NMR : To confirm thiazole ring protons (δ 6.8–7.5 ppm for aromatic protons) and propoxyphenyl substituents (δ 1.3–1.5 ppm for CH3, δ 3.4–4.0 ppm for OCH2) .
  • LC-MS : For molecular ion detection ([M+H]+) and purity assessment.
  • IR Spectroscopy : To identify NH2 stretching (~3400 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹) .
  • HPLC : Using C18 columns with UV detection at 254 nm to quantify impurities .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

Standard protocols include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv .
  • Anticancer Activity : SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2), with IC50 calculated using dose-response curves .
  • Cytotoxicity Controls : Normal fibroblast cells (WI-38) to assess selectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of 5-(4-Propoxyphenyl)thiazol-2-amine?

DFT studies using hybrid functionals (e.g., B3LYP) with gradient corrections (e.g., Lee-Yang-Parr) can predict:

  • HOMO-LUMO Gaps : To assess electron-donating/accepting capacity. For thiazole derivatives, gaps <4 eV suggest high reactivity .
  • Molecular Electrostatic Potential (MEP) : To identify nucleophilic/electrophilic sites, guiding derivatization for SAR studies .
  • Charge Distribution : Propoxyphenyl groups increase electron density at the thiazole N-atom, enhancing hydrogen-bonding potential .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reproducibility : Standardize cell culture conditions (e.g., FBS concentration, passage number) to minimize variability .
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation), which may explain low in vivo efficacy despite strong in vitro activity .
  • Orthogonal Assays : Confirm antifungal activity via both agar diffusion and ATP-based luminescence assays to rule out false positives .

Q. How can structure-activity relationships (SAR) guide optimization of 5-(4-Propoxyphenyl)thiazol-2-amine derivatives?

Substituent Biological Impact Reference
Propoxyphenyl Enhances lipophilicity (logP >3), improving blood-brain barrier penetration
Thiazole NH2 Critical for H-bonding with kinase ATP pockets (e.g., EGFR inhibition)
Fluorine at C5 Increases metabolic stability but may reduce solubility (cLogP +0.5)

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Rodent models (Sprague-Dawley rats) with oral administration (10 mg/kg) to measure Cmax, T1/2, and bioavailability .
  • Toxicity : Acute toxicity studies (OECD 423) to determine LD50 and histopathological changes in liver/kidney .
  • BBB Penetration : Brain-to-plasma ratio calculations after intravenous dosing .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved for gram-scale production?

  • Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes with 15% higher yield .
  • Catalytic Optimization : Pd/C (5% wt) in Suzuki couplings improves cross-coupling efficiency for aryl-thiazole bonds .

Q. What computational tools predict metabolite formation and toxicity?

  • ADMET Predictors : Use QikProp (Schrödinger) to estimate CYP450 metabolism sites and Ames test mutagenicity .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiac toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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